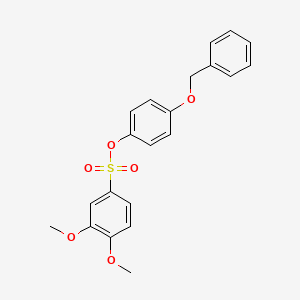

![molecular formula C26H23N3O4S B2845309 N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide CAS No. 681267-02-7](/img/structure/B2845309.png)

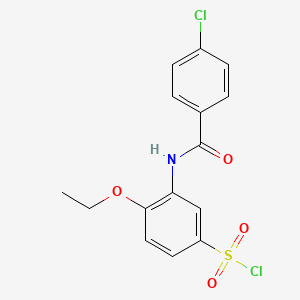

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The presence of methoxyphenyl and diphenylacetamide groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates or carbothioamides . Another common method involves the reaction of 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Research in organic synthesis explores the creation and transformation of chemical compounds with specific structures or functionalities. Compounds similar to N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide often serve as key intermediates in the synthesis of various bioactive molecules. For instance, studies on chloroacetamide derivatives and their role as herbicides highlight the significance of specific functional groups in chemical synthesis and their biological applications (Weisshaar & Böger, 1989).

Anticancer and Antiviral Research

Compounds bearing pyrazole and thieno[3,4-c]pyrazol structures have been investigated for their potential anticancer and antiviral activities. For example, research into pyrazoline-substituted 4-thiazolidinones demonstrated selective inhibition against certain cancer cell lines, indicating the potential of these structures in developing new anticancer agents (Havrylyuk et al., 2013). Similarly, the exploration of pyrazole-acetamide derivatives for antioxidant activities underscores the chemical versatility and biological relevance of these compounds (Chkirate et al., 2019).

Pharmacological Evaluation

The synthesis and pharmacological evaluation of novel derivatives, including those with thiazole and pyrazole moieties, have been a focus of research due to their diverse therapeutic potentials. Studies on heterocyclic derivatives, such as 1,3,4-oxadiazole and pyrazole, have evaluated their toxicity, tumor inhibition, and anti-inflammatory actions, providing insights into their potential as therapeutic agents (Faheem, 2018).

Zukünftige Richtungen

While specific future directions for this compound are not available, research into similar compounds is ongoing. Many researchers are interested in synthesizing new derivatives of these types of compounds and studying their biological activity . This could potentially lead to the development of new drugs for treating various diseases.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives, which often bind to their targets and modulate their activity .

Biochemical Pathways

Pyrazole derivatives have been found to influence a variety of biochemical pathways, often leading to changes in cellular function .

Pharmacokinetics

The compound’s lipophilicity suggests that it may diffuse easily into cells .

Result of Action

Similar compounds have been found to have cytotoxic effects, suggesting that this compound may also have potential anticancer properties .

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S/c1-33-21-14-12-20(13-15-21)29-25(22-16-34(31,32)17-23(22)28-29)27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFCCFOUTNQNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2845228.png)

![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)

![(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2845237.png)

![2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2845239.png)

![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)

![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)

![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B2845246.png)